N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a scaffold known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . Structurally, it features:
- A triazolopyrimidine core with a 4,7-dihydro configuration.
- Substituents at key positions:
- 2-Methoxyphenyl at the N-6 carboxamide position.
- 4-Methoxyphenyl at the 7-position.
- Pyridin-3-yl at the 2-position.
- Methyl at the 5-position.
The methoxy groups enhance solubility and metabolic stability, while the pyridine ring may contribute to target binding via hydrogen bonding or π-π interactions . Synthesis protocols for analogous triazolopyrimidines often involve cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl equivalents in green solvents (e.g., water/ethanol mixtures) or using recyclable additives like 4,4’-trimethylenedipiperidine .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-16-22(25(33)29-20-8-4-5-9-21(20)35-3)23(17-10-12-19(34-2)13-11-17)32-26(28-16)30-24(31-32)18-7-6-14-27-15-18/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHRAZQGUVJVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing existing research findings, case studies, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be described by the following molecular formula and SMILES representation:
- Molecular Formula : CHNO
- SMILES : CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC)C(=O)NC4=CN=CC=C4
Biological Activity Overview
Research indicates that derivatives of the triazole scaffold exhibit a wide range of biological activities including:
- Antimicrobial Activity : Triazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds containing the 1,2,4-triazole nucleus have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound has potential anticancer activity. Studies have shown that triazole derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .
- Anti-inflammatory Effects : Some studies suggest that triazole compounds may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives similar to the compound .
- Antibacterial Activity : A study reported that triazolo[1,5-a]pyrimidines exhibited high antibacterial activity against both drug-sensitive and drug-resistant strains. The minimum inhibitory concentration (MIC) values for certain derivatives were significantly lower than those of traditional antibiotics .
- Anticancer Activity : Research indicated that certain 1,2,4-triazole derivatives inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a derivative was found to be 12-fold more potent against Xanthomonas oryzae compared to standard treatments .
- Structure-Activity Relationship (SAR) : A comprehensive review highlighted the importance of structural modifications in enhancing the biological activity of triazole compounds. Modifications such as varying substituents on the phenyl rings can significantly influence their pharmacological profiles .
Data Tables
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. A study demonstrated that compounds with similar scaffolds showed promising potency against mTOR (mammalian target of rapamycin), a crucial protein in cancer cell proliferation and survival. Specifically, the compound exhibited an IC50 value of 7.1 nM against mTOR with high selectivity over PI3Kα, suggesting its potential as a targeted therapy for hepatocellular carcinoma (HCC) .
Antimicrobial Properties
The triazole scaffold has been widely recognized for its antimicrobial activities. Compounds derived from triazoles have shown effectiveness against various bacterial and fungal strains. The incorporation of methoxyphenyl groups enhances their lipophilicity and may improve membrane penetration, making them effective against resistant strains .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of triazolo-pyrimidine derivatives in models of neurodegenerative diseases. The compound's ability to modulate glutamate receptors suggests potential applications in treating disorders such as Alzheimer's disease and Parkinson's disease .
Kinase Inhibition
The compound's structure allows it to act as a selective inhibitor for specific kinases involved in various signaling pathways. This property is particularly valuable in drug development for conditions like diabetes and cancer, where kinase dysregulation plays a significant role.
Case Study 1: mTOR Inhibition
In a study published in 2020, researchers synthesized a series of triazolo-pyrimidine derivatives and evaluated their effects on mTOR signaling pathways. The lead compound demonstrated not only potent inhibition but also enhanced radiosensitivity in HCC cells when combined with radiotherapy .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several triazole derivatives against standard bacterial strains. The results showed that compounds similar to N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations :
- Pyridine vs. Thienyl : Replacing pyridin-3-yl (target) with thienyl () reduces polarity but may alter binding affinity in enzyme inhibition .
- Amide Substituents : N-(2-methoxyphenyl) in the target compound vs. N-(4-fluorobenzyl) in 6bb () highlights the impact of electron-withdrawing groups on metabolic stability .
Key Observations :
Q & A
Q. Methodology :
- Design of Experiments (DoE) : Systematic variation of solvent polarity (DMF vs. ethanol), temperature (80–120°C), and catalyst loading to identify optimal conditions via response surface modeling .
- Solvent screening : Polar aprotic solvents (DMF) enhance cyclization efficiency, while protic solvents (acetic acid) improve carboxamide formation. Yield improvements (15–20%) are achievable by adjusting solvent ratios .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Strategies :
- Orthogonal assays : Compare kinase inhibition (IC) via radiometric (γ-$^{32}$P
ATP) and fluorescence-based assays to rule out assay-specific artifacts . - Metabolic stability testing : Evaluate cytochrome P450 interactions to distinguish intrinsic activity from metabolic interference .
- Structural analogs : Synthesize derivatives with modified methoxy or pyridinyl groups to isolate structure-activity relationships (SAR) .
Advanced: What computational methods predict kinase binding affinity?
Q. Approaches :
- Molecular docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions) using crystal structures of kinase domains .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories, analyzing RMSD fluctuations (<2 Å for stable complexes) .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with inhibitory potency (R > 0.85) .
Advanced: How do substituents influence pharmacokinetics?
Q. Key findings :
- Methoxy groups : Increase solubility (logP reduction by 0.5–1.0) but reduce metabolic stability (CYP3A4-mediated demethylation) .
- Pyridinyl moiety : Enhances blood-brain barrier penetration (calculated P > 5 × 10 cm/s) via passive diffusion .
- Carboxamide : Improves plasma protein binding (>90%) but may limit oral bioavailability .
Advanced: How to validate kinase inhibition mechanisms?
Q. Experimental validation :
- Enzyme kinetics : Measure K and V shifts in kinase activity assays to confirm competitive/non-competitive inhibition .
- Western blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK1/2) in cell lysates post-treatment .
- Cellular proliferation assays : Correlate IC values (e.g., 0.5–5 µM) with apoptosis markers (Annexin V/PI staining) .
Advanced: Addressing synthetic reproducibility challenges
Q. Solutions :
- Standardized protocols : Use controlled heating (oil bath vs. microwave) and reagent purification (column chromatography) to minimize batch variability .
- Catalyst recycling : Recover APTS via filtration for reuse, maintaining >90% activity over 3 cycles .
- Round-robin testing : Cross-validate yields (inter-lab RSD < 10%) using identical starting materials .
Advanced: Analyzing stereochemical outcomes
Q. Best practices :
- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns (hexane:isopropanol, 90:10) .
- VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configurations .
- Crystallographic data : Resolve racemic mixtures via co-crystallization with chiral auxiliaries (e.g., tartaric acid) .
Advanced: High-throughput screening (HTS) adaptations
Q. Platform optimization :
- Automated liquid handling : Prepare 384-well plates with compound dilutions (0.1–50 µM) for kinase inhibition profiling .
- Multiplexed assays : Combine luminescent (CellTiter-Glo) and fluorescent (Calcein AM) readouts to assess cytotoxicity and target engagement simultaneously .
- Machine learning : Train models on HTS data to prioritize derivatives for secondary screening (AUC > 0.9) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
